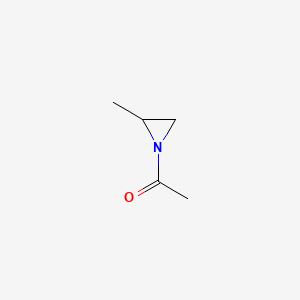
Aziridine, 1-acetyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-acetyl-2-methyl-, is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles, which are known for their significant ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridine, 1-acetyl-2-methyl-, can be synthesized through several methods. One common approach involves the reaction of 2-methylaziridine with acetic anhydride under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide to promote the formation of the desired product . Another method involves the use of electrogenerated dications to couple amines and alkenes, which can be used to synthesize aziridines with various substituents .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1-acetyl-2-methyl-, undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by the presence of electron-withdrawing groups on the aziridine ring.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions to form various products.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine, 1-acetyl-2-methyl-, include Lewis acids, protic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures can range from room temperature to elevated temperatures depending on the desired reaction .
Major Products
The major products formed from the reactions of aziridine, 1-acetyl-2-methyl-, include a variety of amine derivatives, which can be further transformed into biologically active molecules or used as intermediates in organic synthesis .
Applications De Recherche Scientifique
Aziridine, 1-acetyl-2-methyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of aziridine, 1-acetyl-2-methyl-, involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening reactions. This reactivity is due to the significant ring strain and the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack . The molecular targets and pathways involved in these reactions include various nucleophiles and electrophiles that interact with the aziridine ring to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle that is less strained and more stable compared to aziridines.
Uniqueness
Aziridine, 1-acetyl-2-methyl-, is unique due to its high ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic ring opening and substitution, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
13416-47-2 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
1-(2-methylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4-3-6(4)5(2)7/h4H,3H2,1-2H3 |
Clé InChI |
OHCDWNRYBLLYIR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


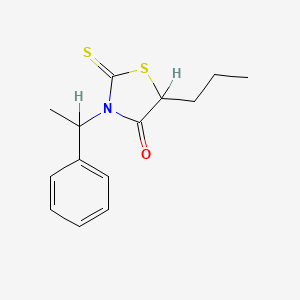
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)




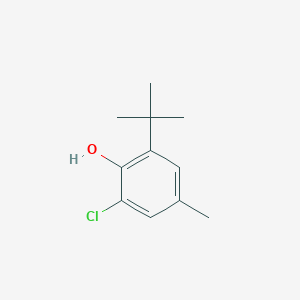
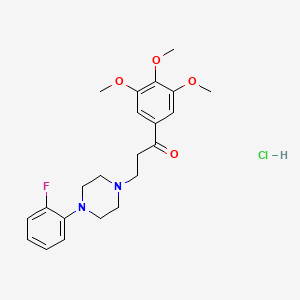
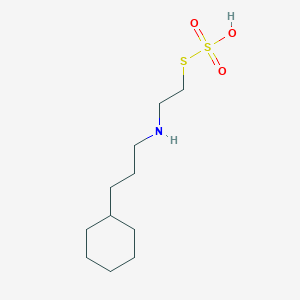
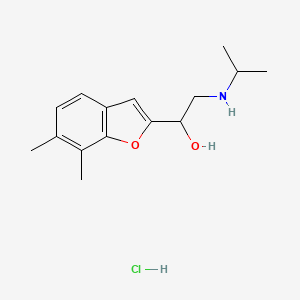
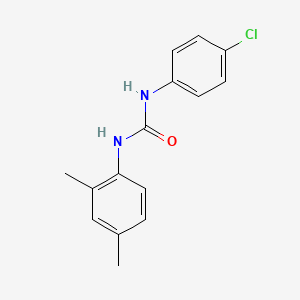
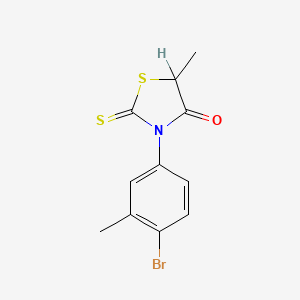
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
